

ML-7 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ML-7

Cat. No.: B1676662

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This technical guide provides an in-depth overview of **ML-7** hydrochloride, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and practical guidance for its use in experimental settings.

Chemical and Physical Properties

ML-7 hydrochloride is a naphthalenesulfonamide derivative known for its cell-permeable and reversible inhibitory action on MLCK. Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₁₅ H ₁₇ IN ₂ O ₂ S·HCl	[1]
Molecular Weight	452.74 g/mol	[2][3]
CAS Number	110448-33-4	
Appearance	White to off-white solid	
Purity	≥98% (by HPLC)	
Solubility	Soluble in DMSO (up to 50 mM) and ethanol.	[1][4]
Storage Conditions	Store at -20°C for long-term use. Stock solutions can be stored at -20°C for up to one month or at 4°C for up to six months.	[4][5]
Inhibitory Constants (K _i)	MLCK: 0.3 μM Protein Kinase A (PKA): 21 μM Protein Kinase C (PKC): 42 μM	[2][5]
IC ₅₀	300 nM for MLCK	[6]

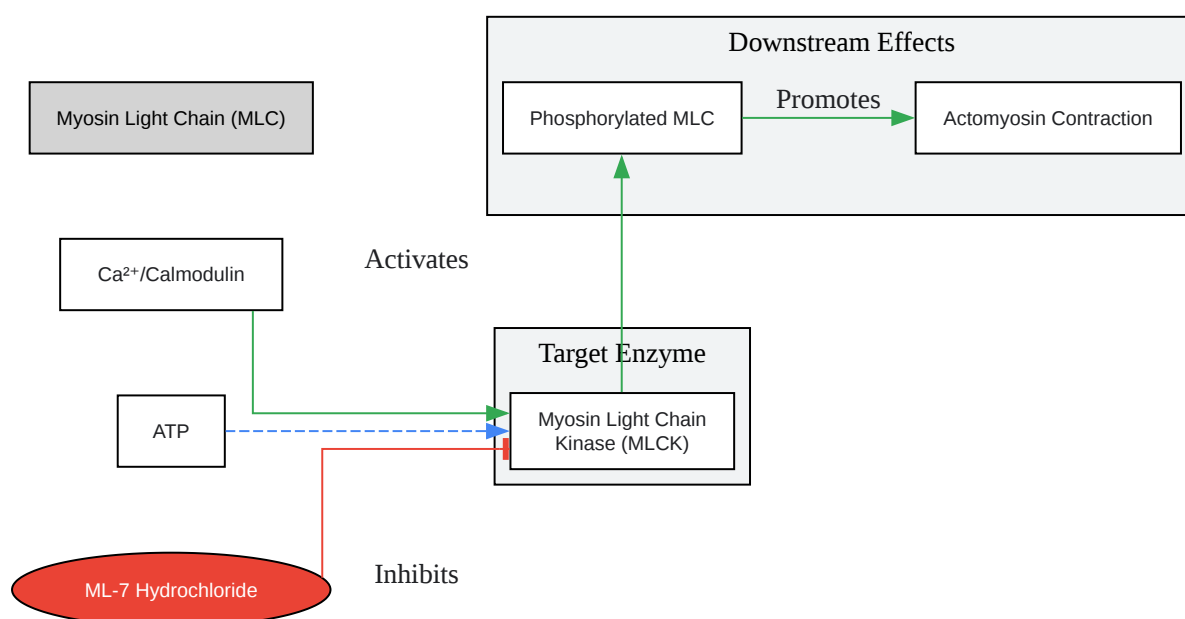
Mechanism of Action

ML-7 hydrochloride functions as a selective and reversible ATP-competitive inhibitor of Myosin Light Chain Kinase (MLCK).[5] Its inhibitory activity is significantly more potent for MLCK compared to other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), highlighting its selectivity.[2][4]

The primary target, MLCK, is a key enzyme in the regulation of smooth muscle contraction and is involved in a variety of cellular processes, including cell motility, endothelial barrier function, and platelet aggregation. MLCK phosphorylates the regulatory light chain of myosin II (MLC2), a crucial step for initiating actomyosin contraction. By competitively binding to the ATP-binding site of MLCK, **ML-7** prevents this phosphorylation event. This leads to a reduction in smooth

muscle contractility and has been shown to influence cellular processes such as proplatelet formation and the integrity of tight junctions.[2][3]

The inhibition of MLCK by **ML-7** can also lead to downstream effects such as the induction of apoptosis through the activation of caspase-3.[2] Furthermore, **ML-7** has been noted to impact the YAP/TAZ signaling pathway, which is critical in mechanotransduction and cell proliferation.[6]



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ML-7 hydrochloride's mechanism of action.

Key Experimental Protocols

Stock Solution Preparation

Due to its solubility characteristics, **ML-7** hydrochloride is typically prepared in a high-concentration stock solution for subsequent dilution in aqueous buffers or cell culture media.

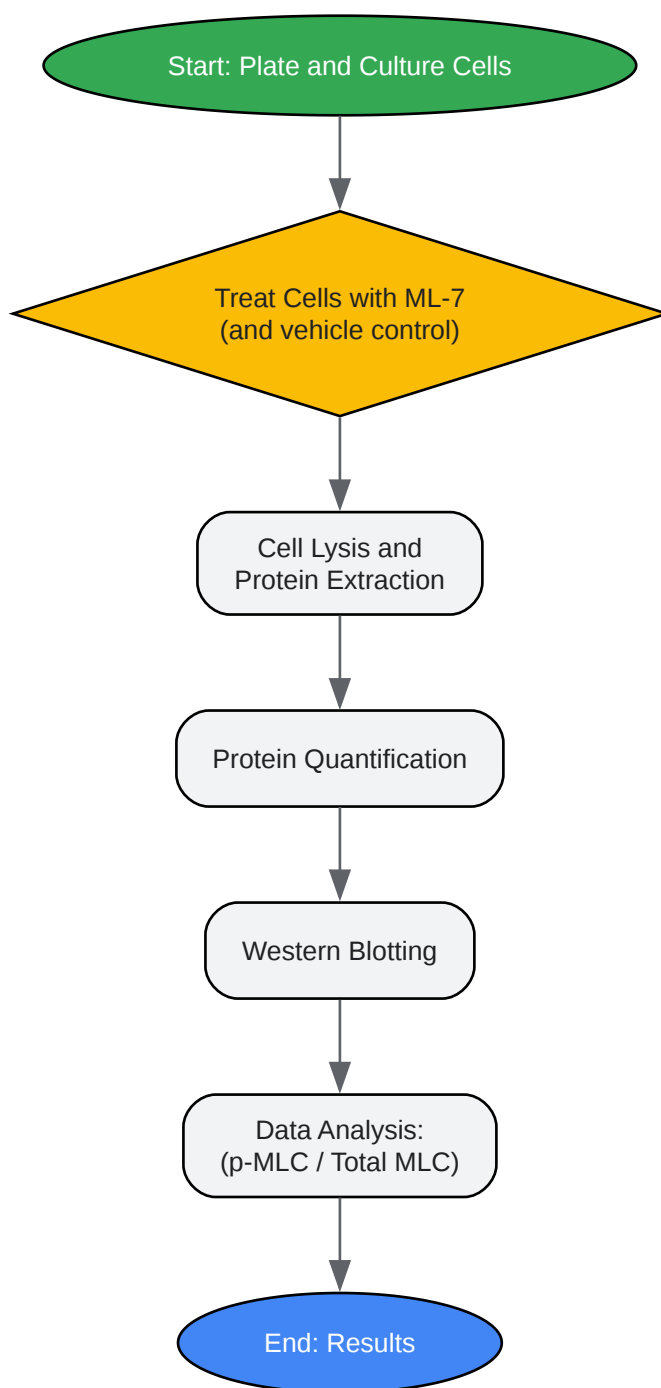
- **Reagent Preparation:** Allow the vial of **ML-7** hydrochloride powder to equilibrate to room temperature before opening.
- **Solvent Selection:** For most in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended solvent.^{[1][3]} Stock solutions can also be prepared in ethanol.^{[2][4]}
- **Dissolution:** To prepare a 50 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial. For example, to a vial containing 5 mg of **ML-7** hydrochloride (MW: 452.74), add 220.9 μ L of DMSO.
- **Storage:** Store the stock solution at -20°C for long-term stability (up to several months). For short-term storage, 4°C is acceptable for up to six months.^[4] Avoid repeated freeze-thaw cycles.

Example Protocol: Inhibition of Myosin Light Chain Phosphorylation in Cultured Cells

This protocol provides a general framework for assessing the effect of **ML-7** hydrochloride on MLC phosphorylation in a cell-based assay.

- **Cell Culture:** Plate cells (e.g., smooth muscle cells or endothelial cells) in appropriate culture vessels and grow to the desired confluency.
- **Serum Starvation (Optional):** Depending on the experimental design, cells may be serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of MLC phosphorylation.
- **Inhibitor Treatment:**
 - Prepare working solutions of **ML-7** hydrochloride by diluting the stock solution in serum-free media or an appropriate buffer. A typical working concentration range is 1-20 μ M.^[6]
 - A vehicle control (e.g., media with an equivalent concentration of DMSO) must be included.
 - Aspirate the culture medium from the cells and replace it with the **ML-7** hydrochloride-containing medium or vehicle control.

- Incubate the cells for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C.[6]
- Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Western Blot Analysis:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Probe the membrane with primary antibodies specific for phosphorylated MLC2 and total MLC2.
 - Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Data Analysis: Quantify the band intensities for phosphorylated and total MLC2. The level of MLC phosphorylation is typically expressed as the ratio of phosphorylated MLC2 to total MLC2.



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A typical experimental workflow using **ML-7**.

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